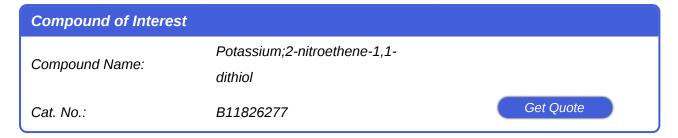


Application Notes and Protocols: Functionalized Derivatives of Potassium 2-nitroethene-1,1-dithiolate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary applications of functionalized derivatives of Potassium 2-nitroethene-1,1-dithiolate. This class of compounds, particularly the S-methylated derivatives, serves as a versatile platform for the synthesis of various heterocyclic structures, most notably in the development of pharmaceuticals.

Introduction

Potassium 2-nitroethene-1,1-dithiolate is a key starting material in a synthetic pathway that leverages the reactivity of the nitro-activated double bond and the dithiolate functionality. The most common and synthetically useful derivative is 1,1-bis(methylthio)-2-nitroethene, which is prepared by the S-alkylation of the potassium salt. This intermediate can be further functionalized, for example, by reaction with primary amines to yield N-substituted 1-(methylthio)-2-nitroethenamines. These derivatives are crucial building blocks in the synthesis of histamine H₂ receptor antagonists, a class of drugs that reduce the production of stomach acid.

Synthesis of Key Functionalized Derivatives



The synthesis of functionalized derivatives of Potassium 2-nitroethene-1,1-dithiolate is a well-established process. The following protocols detail the synthesis of two key intermediates: 1,1-bis(methylthio)-2-nitroethene and N-methyl-1-(methylthio)-2-nitroethenamine.[1]

Synthesis of 1,1-bis(methylthio)-2-nitroethene

This protocol outlines the synthesis of 1,1-bis(methylthio)-2-nitroethene from nitromethane and carbon disulfide.

Experimental Protocol:

- Step 1: Formation of Potassium 2-nitroethene-1,1-dithiolate. In a suitable reaction vessel, dissolve potassium hydroxide in ethanol. To this solution, add nitromethane and carbon disulfide. The reaction is typically carried out at a controlled temperature.[1]
- Step 2: S-Alkylation. The resulting potassium 2-nitroethene-1,1-dithiolate is then reacted with an alkylating agent, such as dimethyl sulfate, to yield 1,1-bis(methylthio)-2-nitroethene.[1]
- Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

Compound	Molecular Formula	Molecular Weight	Melting Point (°C)	Yield (%)	Reference
1,1- bis(methylthio)-2- nitroethene	C4H7NO2S2	165.23	112-118	~85	[2]

Synthesis of N-methyl-1-(methylthio)-2-nitroethenamine

This protocol describes the synthesis of N-methyl-1-(methylthio)-2-nitroethenamine from 1,1-bis(methylthio)-2-nitroethene.

Experimental Protocol:



- Step 1: Amination. In a reaction vessel, dissolve 1,1-bis(methylthio)-2-nitroethene in a suitable solvent such as acetonitrile.
- Step 2: Reaction with Methylamine. Add an aqueous solution of methylamine to the reaction mixture. The reaction is typically carried out at reflux for several hours.
- Purification. The product is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

Compound	Molecular Formula	Molecular Weight	Melting Point (°C)	Yield (%)	Reference
N-methyl-1- (methylthio)-2 - nitroethenami ne	C4H8N2O2S	148.18	112-118	65-85	[2]

Application in Drug Synthesis: Histamine H₂ Receptor Antagonists

A major application of these functionalized derivatives is in the synthesis of histamine H₂ receptor antagonists, such as ranitidine and nizatidine. These drugs are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Synthesis of Ranitidine

N-methyl-1-(methylthio)-2-nitroethenamine is a key intermediate in the synthesis of ranitidine. The synthesis involves the reaction of this intermediate with 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethylamine.

Synthesis of Nizatidine

Similarly, N-methyl-1-(methylthio)-2-nitroethenamine is used in the synthesis of nizatidine. The process involves reacting the intermediate with 4-[[(2-aminoethyl)thio]-methyl]-N,N-dimethyl-2-



thiazolemethanamine.

Mechanism of Action: Histamine H₂ Receptor Antagonism

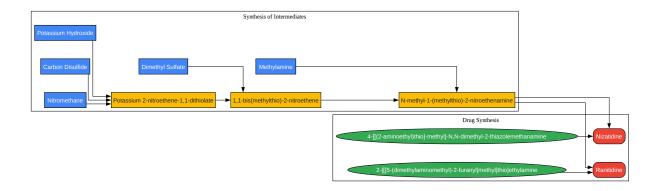
Ranitidine and nizatidine exert their therapeutic effect by blocking the action of histamine on the H₂ receptors of parietal cells in the stomach lining. This inhibits the production of gastric acid.

Signaling Pathway of Histamine H2 Receptor:

Histamine released from enterochromaffin-like (ECL) cells binds to H₂ receptors on parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the H+/K+ ATPase proton pump, resulting in the secretion of gastric acid into the stomach lumen. H₂ receptor antagonists competitively block the binding of histamine to the H₂ receptor, thereby inhibiting this signaling pathway and reducing gastric acid secretion.[3][4]

Visualizations Synthetic Workflow



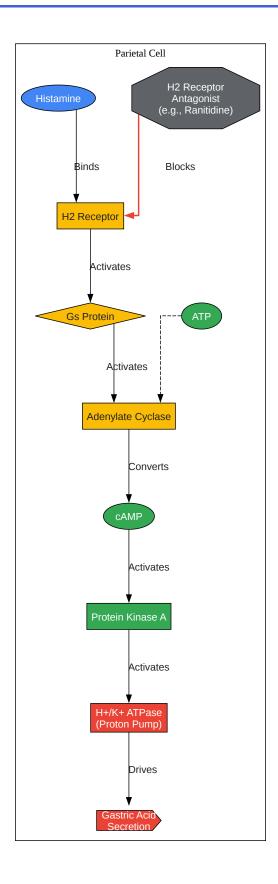


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Caption: Synthetic workflow for functionalized derivatives and their application in drug synthesis.

Histamine H₂ Receptor Signaling Pathway





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Caption: Simplified signaling pathway of the histamine H2 receptor and its inhibition.



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